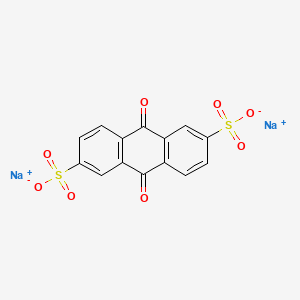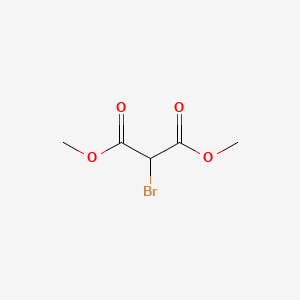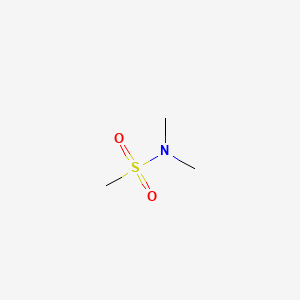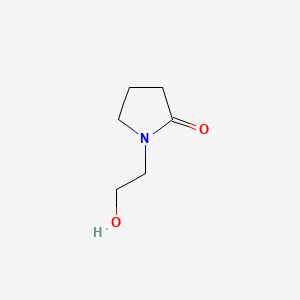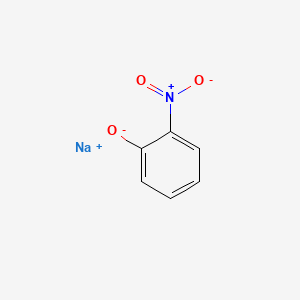
Sodium 2-nitrophenolate
Vue d'ensemble
Description
Sodium 2-nitrophenolate is a chemical compound that can be synthesized through the reaction of sodium hydroxide with nitrophenol derivatives in water. The compound is related to sodium 2,4-dinitrophenolate monohydrate, which is obtained by reacting sodium hydroxide with 2,4-dinitrophenol . Although the provided papers do not directly discuss sodium 2-nitrophenolate, they provide insights into the chemistry of related nitrophenolate compounds and nitrosyl coordination chemistry.
Synthesis Analysis
The synthesis of sodium 2,4-dinitrophenolate monohydrate, which is structurally related to sodium 2-nitrophenolate, involves the reaction of sodium hydroxide with 2,4-dinitrophenol in an aqueous solution . This suggests that sodium 2-nitrophenolate could potentially be synthesized through a similar reaction pathway, using sodium hydroxide and 2-nitrophenol as starting materials.
Molecular Structure Analysis
The molecular structure of sodium 2,4-dinitrophenolate monohydrate is characterized by a laminated structure with intercalated coordinated 2,4-dinitrophenolate spacers. Sodium cations and water molecules are positioned on twofold rotation axes, with the sodium cations exhibiting a distorted octahedral geometry . This information provides a basis for understanding the possible molecular structure of sodium 2-nitrophenolate, which may also form complex geometries with sodium ions and potentially water molecules.
Chemical Reactions Analysis
While the provided papers do not directly address the chemical reactions of sodium 2-nitrophenolate, they do discuss the coordination chemistry of nitrosyl ligands in cyanoferrates, which are relevant to the broader context of nitrophenolate chemistry . The nitrosyl ligands can undergo various redox reactions and coordinate with different substrates, indicating that sodium 2-nitrophenolate may also participate in complex chemical reactions involving electron transfer and coordination with metal ions.
Physical and Chemical Properties Analysis
The physical and chemical properties of sodium 2-nitrophenolate can be inferred from the related compound, sodium 2,4-dinitrophenolate monohydrate. The latter exhibits a laminated crystal structure and forms chains linked by nitrophenolate ligands, which could influence its solubility, stability, and reactivity . The properties of sodium 2-nitrophenolate would likely be influenced by its molecular structure, the presence of nitro groups, and its interactions with metal ions and other molecules.
Applications De Recherche Scientifique
Nanocatalytic Applications
- Catalytic Reduction of Nitrophenols : Sodium 2-nitrophenolate plays a role in the catalytic reduction of nitrophenol compounds, a process significant in removing hazardous dyes from aqueous reservoirs. Studies have explored nanocatalytic systems using sodium borohydride as the reducing agent for this purpose (Din et al., 2020).
Environmental Impact
- Formation in Environmental Waters : Research indicates that sodium 2-nitrophenolate can form in environmental waters, particularly when sodium nitrite is introduced into phenolic waters. This reaction is significant as it occurs under various conditions and contributes to the production of toxic mononitrophenols (Patnaik & Khoury, 2004).
Agricultural and Food Safety
- Use as a Plant Growth Regulator : Sodium 2-nitrophenolate is utilized as a universal growth regulator in agriculture. It positively influences plant and animal growth but raises concerns due to its potential hazards to human health, including cytotoxic and mutagenic effects (Zou et al., 2022).
Nonlinear Optical Materials
- Crystal Growth for Nonlinear Optics : Research has focused on the crystal growth of sodium p-nitrophenolate dihydrate, a semiorganic nonlinear optical crystal. This material is reported to have effective nonlinear optical coefficients and is used in various optical applications (Vanishri et al., 2005). Additionally, the structural and optical properties of similar compounds, like sodium 3-methyl-4-nitrophenolate dihydrate, have been investigated for their potential in nonlinear optics (Masse et al., 1999).
Safety And Hazards
Propriétés
IUPAC Name |
sodium;2-nitrophenolate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO3.Na/c8-6-4-2-1-3-5(6)7(9)10;/h1-4,8H;/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXKBOWBNOCUNJL-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4NNaO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
88-75-5 (Parent) | |
| Record name | Sodium 2-nitrophenolate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000824395 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5035616 | |
| Record name | Sodium 2-nitrophenolate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5035616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 2-nitrophenolate | |
CAS RN |
824-39-5, 36729-73-4 | |
| Record name | Sodium 2-nitrophenolate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000824395 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 2-nitro-, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sodium 2-nitrophenolate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5035616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium 2-nitrophenolate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.388 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Nitrophenol sodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SODIUM 2-NITROPHENOLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E51940U944 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









